molecular formula C9H10F3NO B14077020 5-Methoxy-2-methyl-4-(trifluoromethyl)aniline

5-Methoxy-2-methyl-4-(trifluoromethyl)aniline

Cat. No.: B14077020
M. Wt: 205.18 g/mol
InChI Key: MWGZWYFFVJLMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-methyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NO It is a derivative of aniline, characterized by the presence of methoxy, methyl, and trifluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-4-(trifluoromethyl)aniline typically involves the nitration of 4-methoxy-3-nitrobenzotrifluoride, followed by reduction to yield the desired aniline derivative . The nitration reaction is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst or by employing other reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy, methyl, and trifluoromethyl groups influence the reactivity and orientation of the substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

5-Methoxy-2-methyl-4-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The methoxy, methyl, and trifluoromethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(trifluoromethyl)aniline
  • 3-Methoxy-5-(trifluoromethyl)aniline
  • 2-Methyl-3-(trifluoromethyl)aniline

Uniqueness

5-Methoxy-2-methyl-4-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

5-methoxy-2-methyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3NO/c1-5-3-6(9(10,11)12)8(14-2)4-7(5)13/h3-4H,13H2,1-2H3

InChI Key

MWGZWYFFVJLMEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)OC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.